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2-(Cyclohex-2-enyl)-2-methylpropanal

Cat. No.: B13264622
M. Wt: 152.23 g/mol
InChI Key: AHSMCTGWCWMQKX-UHFFFAOYSA-N
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Description

Contextualization within Terpenoid and Aldehyde Chemistry

2-(Cyclohex-2-enyl)-2-methylpropanal can be conceptually classified within the broad family of terpenoids, which are a diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Although not a classical head-to-tail isoprenoid, its C10 backbone with a cyclic structure and branching methyl groups bears a resemblance to monoterpenoid frameworks. The presence of the aldehyde group, a highly reactive functional group, places it in the category of terpenoid aldehydes, which are known for their diverse biological activities and applications in flavor and fragrance chemistry.

The reactivity of this compound is dominated by two key structural features: the aldehyde group and the cyclohexenyl ring. The aldehyde functionality is susceptible to a wide array of chemical transformations, including:

Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

Wittig and Related Reactions: It can be converted to alkenes through reactions with phosphorus ylides.

Iminium and Enamine Formation: Reaction with secondary amines can lead to the formation of enamines, which are valuable intermediates in C-C bond formation.

The cyclohexenyl ring, with its double bond, offers further avenues for functionalization. It can participate in electrophilic additions, epoxidation, dihydroxylation, and various cycloaddition reactions. The interplay between the aldehyde and the alkene functionalities allows for a rich and diverse chemistry, enabling the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS Registry Number 86803-90-9
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents (predicted)

Significance as a Chiral or Prochiral Synthon

One of the most compelling aspects of this compound in advanced organic chemistry is its potential as a chiral or prochiral synthon. A synthon is a conceptual unit within a molecule that can be formed or converted to a desired structural element in a synthesis.

The α-carbon of the aldehyde group in this compound is a prochiral center. This means that while this carbon is not chiral itself (it is bonded to two identical methyl groups in the parent structure, but in this case to a methyl and the cyclohexenyl group), the two faces of the plane containing the aldehyde group are diastereotopic. Consequently, a nucleophilic attack on the carbonyl carbon can lead to the formation of a new stereocenter. If this reaction is carried out with a chiral reagent or catalyst, it can proceed with high stereoselectivity, yielding one enantiomer in excess.

The development of catalytic asymmetric methods for the synthesis of α-quaternary aldehydes is an active area of research. nih.govnih.govproquest.com These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction. The prochiral nature of this compound makes it an ideal substrate for such transformations. For instance, enantioselective alkylation or arylation at the α-position could be achieved using chiral phase-transfer catalysts or organocatalysts, leading to the synthesis of valuable chiral building blocks.

Furthermore, the cyclohexenyl ring contains a stereocenter at the carbon atom where the propanal group is attached. This inherent chirality, if the molecule is synthesized in an enantiomerically pure form, can be used to direct the stereochemical outcome of subsequent reactions at other positions in the molecule. This concept, known as substrate-controlled diastereoselection, is a powerful tool in organic synthesis.

Overview of Research Directions and Unexplored Avenues

While the use of this compound in the fragrance industry is established, its full potential in academic and industrial research remains largely untapped. Several promising research directions and unexplored avenues can be envisioned for this versatile molecule.

Synthesis and Methodology Development:

Asymmetric Synthesis: A primary research focus would be the development of efficient and highly stereoselective syntheses of both enantiomers of this compound. Potential strategies could include:

Asymmetric Diels-Alder Reaction: A catalytic, enantioselective Diels-Alder reaction between a suitable diene and methacrolein (B123484) could provide a direct route to the chiral cyclohexenyl core.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries to direct the stereoselective alkylation of a cyclohexenyl derivative could be explored.

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of the aldehyde could provide access to the enantiomerically pure forms.

Applications in Total Synthesis:

Natural Product Synthesis: The unique structural features of this compound make it an attractive starting material for the total synthesis of various natural products, particularly those containing a functionalized cyclohexyl or cyclohexenyl ring system. Its aldehyde group provides a handle for chain elongation and the introduction of other functional groups.

Exploration of Novel Reactivity:

Tandem Reactions: The proximate aldehyde and alkene functionalities could be exploited in the design of novel tandem or cascade reactions. For example, an intramolecular Prins reaction or an ene reaction could lead to the rapid construction of complex bicyclic systems.

Organocatalysis: The aldehyde group is an excellent handle for organocatalytic transformations. Research into its participation in enantioselective Michael additions, aldol (B89426) reactions, and other organocatalyzed processes could unveil new synthetic methodologies.

Materials Science:

Polymer Chemistry: The aldehyde functionality could be used to incorporate this molecule into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B13264622 2-(Cyclohex-2-enyl)-2-methylpropanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-2-methylpropanal

InChI

InChI=1S/C10H16O/c1-10(2,8-11)9-6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

AHSMCTGWCWMQKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1CCCC=C1

Origin of Product

United States

Sophisticated Synthetic Methodologies Toward 2 Cyclohex 2 Enyl 2 Methylpropanal

Retrosynthetic Analysis and Strategic Building Block Design

Retrosynthetic analysis is a problem-solving technique in organic chemistry that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.comamazonaws.com This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways.

Disconnection Strategies for the Cyclohexene (B86901) and Propanal Moieties

The primary retrosynthetic disconnections for 2-(Cyclohex-2-enyl)-2-methylpropanal focus on the carbon-carbon bonds that form the key structural features: the cyclohexene ring and the quaternary carbon atom of the propanal moiety.

A logical primary disconnection is at the C-C bond connecting the propanal side chain to the cyclohexene ring. This simplifies the molecule into a cyclohexenyl-containing nucleophile (or its synthetic equivalent) and a propanal-derived electrophile.

A further powerful disconnection strategy for the cyclohexene ring itself is the [4+2] cycloaddition, or Diels-Alder reaction. nih.govwiley-vch.de This approach is highly effective for forming six-membered rings with good stereochemical control. wiley-vch.de This retrosynthetic step breaks the cyclohexene ring into a 1,3-diene and a dienophile.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, several key precursors and synthetic intermediates can be identified.

For the Propanal Moiety: A suitable precursor for the 2-methylpropanal fragment is isobutyraldehyde (B47883) or its synthetic equivalents.

For the Cyclohexene Ring (via Diels-Alder): The cyclohexene ring can be retrosynthetically disconnected into a 1,3-diene and an alkene (dienophile). For the specific substitution pattern of the target molecule, a plausible diene would be 1,3-butadiene, and a suitable dienophile would be an α,β-unsaturated aldehyde bearing the gem-dimethyl group.

These key precursors can then be elaborated through a series of reactions to construct the target molecule.

Formation of the Cyclohexene Core

The construction of the cyclohexene core is a critical step in the synthesis of this compound. The Diels-Alder reaction stands out as a powerful and atom-economical method for this transformation. nih.govresearchgate.net

Asymmetric Diels-Alder Reactions for Cyclohexene Construction

Achieving stereocontrol in the formation of the cyclohexene ring is often a primary objective. Asymmetric Diels-Alder reactions utilize chiral catalysts or auxiliaries to induce enantioselectivity, leading to the preferential formation of one enantiomer of the product. wiley-vch.deacs.org

In this approach, a chiral Lewis acid catalyst is employed to activate the dienophile, thereby lowering the energy of the transition state and inducing facial selectivity in the cycloaddition. wiley-vch.denih.gov A variety of chiral Lewis acids, often derived from metals such as copper, aluminum, or boron, have been developed for this purpose. wiley-vch.denih.gov These catalysts coordinate to the dienophile, rendering one face more susceptible to attack by the diene.

The enantiomeric excess (e.e.) of the resulting cyclohexene derivative is highly dependent on the catalyst structure, the dienophile, and the reaction conditions. The table below illustrates typical results for catalytic asymmetric Diels-Alder reactions.

DieneDienophileChiral CatalystSolventTemp (°C)Yield (%)e.e. (%)
1,3-ButadieneAcrolein(R)-BINOL-TiCl2CH2Cl2-788592
Isoprene (B109036)Methacrolein (B123484)Copper(II)-bis(oxazoline)Toluene-209095
CyclopentadieneN-AcryloyloxazolidinoneChiral Boron Lewis AcidCH2Cl2-789598

This table presents representative data from the literature on asymmetric Diels-Alder reactions and is for illustrative purposes.

When both the diene and dienophile possess stereocenters, the Diels-Alder reaction can proceed with diastereoselectivity. The inherent chirality of the reactants can direct the approach of the diene and dienophile, leading to the preferential formation of one diastereomer. This selectivity is often rationalized by considering steric and electronic interactions in the transition state.

Furthermore, substrate-controlled diastereoselective cycloadditions can be achieved by incorporating a chiral auxiliary into either the diene or the dienophile. This auxiliary group biases the cycloaddition to occur from a specific face, leading to a high diastereomeric excess. The auxiliary can then be removed in a subsequent step. The table below shows some examples of diastereoselective cycloadditions.

Chiral Auxiliary onDieneDienophileConditionsDiastereomeric Ratio
Dienophile1,3-Butadiene(R)-Pantolactone acrylateTiCl4, CH2Cl2, -78 °C95:5
DieneChiral silyloxydieneAcroleinLewis Acid, Toluene, -20 °C90:10
BothChiral dieneChiral dienophileThermal, Xylene, 140 °C>99:1

This table presents representative data from the literature on diastereoselective Diels-Alder reactions and is for illustrative purposes.

Alternative Cyclization and Annulation Reactions

Beyond the classical Diels-Alder reaction, several alternative cyclization and annulation strategies have been developed to synthesize highly substituted cyclohexene frameworks. These methods offer unique advantages in terms of regioselectivity, substrate scope, and access to complex molecular architectures.

Phosphine-catalyzed [4+2] annulation reactions represent a powerful tool for cyclohexene synthesis. nih.gov This methodology involves the reaction of α-alkylallenoates with activated olefins. Depending on the phosphine (B1218219) catalyst used, a polarity inversion of the 1,4-dipole synthon can be achieved, allowing for the regioselective formation of different cyclohexene isomers. For instance, hexamethylphosphorous triamide (HMPT) catalyzes the reaction between α-alkylallenoates and arylidenemalononitriles to yield highly functionalized 5,5-dicyano-4,6-disubstituted cyclohex-1-enecarboxylates in excellent yields (77–98%). nih.gov

Tandem catalysis offers another modern approach. A process combining carbene and photoredox catalysis has been reported for the convergent synthesis of substituted cycloalkanones, which are valuable precursors to cyclohexenes. nih.gov This formal [5+1] cycloaddition constructs two contiguous carbon-carbon bonds under mild conditions, avoiding the need for strong bases or expensive metal catalysts. nih.gov

The Robinson annulation, a classic method, remains a staple for the formation of cyclohexenone rings. This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. niscpr.res.in For example, the base-catalyzed reaction of β-ketoesters like ethyl acetoacetate (B1235776) with α,β-unsaturated ketones such as benzylideneacetone (B49655) yields substituted cyclohexenones. The mechanism proceeds through the formation of a Michael adduct, which then undergoes intramolecular cyclization. niscpr.res.in

Table 1: Overview of Alternative Cyclization and Annulation Reactions for Cyclohexene Synthesis
MethodKey Reagents/CatalystsProduct TypeKey FeaturesReference
Phosphine-Catalyzed [4+2] Annulationα-alkylallenoates, activated olefins, HMPT or triarylphosphineHighly substituted cyclohexenecarboxylatesCatalyst-controlled regioselectivity via polarity inversion. nih.gov
Tandem Carbene/Photoredox [5+1] CycloadditionAcyl imidazoles, alkenes, photoredox catalyst (e.g., Ir or Ru complex)Substituted cycloalkanonesConvergent synthesis, mild reaction conditions. nih.gov
Robinson Annulationβ-ketoester or β-diketone, α,β-unsaturated ketone, base catalyst (e.g., NaOEt)Substituted cyclohexenonesClassic, reliable method involving Michael addition and intramolecular aldol condensation. niscpr.res.in

Enantioselective Routes to Substituted Cyclohexenes

The synthesis of chiral, non-racemic substituted cyclohexenes is of significant interest, and numerous enantioselective methods have been established. These routes often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reaction.

Organocatalysis has emerged as a particularly effective strategy. A three-component reaction between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes, catalyzed by cinchona alkaloid-derived squaramides, can produce cyclohexenol (B1201834) derivatives with four contiguous stereogenic centers in high diastereoselectivity and enantiomeric excess (ee). lookchem.com For example, using a specific quinidine-derived squaramide catalyst, the desired product can be obtained in 80% yield, with a diastereomeric ratio (dr) of 88:12 and 99% ee. lookchem.com

Other notable enantioselective methods include:

Radical Fragmentation: Enantiomerically pure 4-substituted cyclohexene derivatives can be prepared via the radical fragmentation of o-bromophenyl sulfoxides. acs.org

Enantioselective Deprotonation: Chiral lithium amides, such as lithium (–)-N,N-diisopinocampheylamide, can be used for the catalytic enantioselective deprotonation of cyclohexene oxide, yielding (R)-cyclohex-2-en-1-ol with an ee of up to 95%. researchgate.net

Asymmetric Isomerization: Chiral NNP-pincer cobalt complexes can catalyze the desymmetric isomerization of exocyclic olefins to generate chiral cyclohexene derivatives, a method applied to the asymmetric synthesis of β-bisabolene. nih.gov

Table 2: Selected Enantioselective Methods for Substituted Cyclohexene Synthesis
MethodCatalyst/ReagentProduct PrecursorReported Enantiomeric Excess (ee)Reference
Organocatalytic Three-Component ReactionQuinidine-derived squaramideCyclohexenol derivative99% lookchem.com
Asymmetric Transfer HydrogenationBifunctional Ruthenium catalyst4-Hydroxy-2-cyclohexanone92% mdpi.com
Enantioselective DeprotonationChiral Lithium Amide(R)-Cyclohex-2-en-1-olup to 95% researchgate.net

Elaboration of the 2-methylpropanal Side Chain

Once the substituted cyclohexene ring is formed, the next critical phase is the construction of the 2-methylpropanal side chain. This requires the formation of a quaternary carbon atom attached to the ring and the introduction of the propanal functionality.

Chiral Aldol Reactions for Propanal Unit Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation and can be adapted to introduce the required side chain. nih.gov A directed or crossed aldol reaction, where the enolate of a propanal derivative reacts with a cyclohexenyl ketone precursor, could forge the necessary bond. masterorganicchemistry.com

To control the stereochemistry, asymmetric aldol reactions employing chiral auxiliaries, chiral catalysts, or pre-formed chiral enolates are utilized. Organocatalyzed aldol reactions, in particular, have become a powerful tool for synthesizing optically enriched β-hydroxy carbonyl compounds, which are the primary products of the aldol addition. nih.govorganic-chemistry.org These reactions can be catalyzed by small organic molecules, such as proline or its derivatives, to achieve high levels of stereocontrol. nih.gov The resulting β-hydroxy aldehyde can then be further manipulated to yield the target 2-methylpropanal structure.

Claisen Rearrangement Strategies

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful method for carbon-carbon bond formation with high stereoselectivity. mdpi.commasterorganicchemistry.com In the context of synthesizing this compound, a relevant strategy would involve the rearrangement of a specifically designed allyl vinyl ether. The reaction proceeds through a concerted, six-membered chair-like transition state, which allows for predictable transfer of stereochemistry. mdpi.com This rearrangement is widely used in the synthesis of fragrance and flavor compounds, particularly for creating γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers. mdpi.commasterorganicchemistry.com

A significant advancement in Claisen rearrangement methodology is the development of tandem olefin isomerization-Claisen rearrangement (ICR) reactions. pitt.edunih.gov This strategy allows for the use of more stable and readily accessible bis(allyl) ethers as starting materials instead of the often sensitive allyl vinyl ethers. An iridium(I) or other transition metal catalyst first isomerizes one of the allyl groups into a vinyl group, generating the key allyl vinyl ether intermediate in situ. nih.gov This intermediate then undergoes a thermal nih.govnih.gov-sigmatropic rearrangement to afford the desired γ,δ-unsaturated aldehyde with excellent diastereoselectivity. pitt.edunih.gov This approach has been successfully applied to the asymmetric synthesis of molecules containing quaternary all-carbon stereocenters. pitt.eduorganic-chemistry.org

Nucleophilic Additions to Carbonyl Precursors

Nucleophilic addition to a carbonyl group on the cyclohexene ring is a direct and versatile method for introducing the side chain's carbon framework. masterorganicchemistry.comchemistrysteps.com The polarized nature of the carbonyl group makes its carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. byjus.com

Stereoselective Alkylation and Functionalization

The construction of the core structure of this compound relies heavily on the stereoselective formation of a C-C bond between a propanal-derived nucleophile and a cyclohexenyl-derived electrophile. Modern synthetic chemistry offers several powerful methods to achieve this transformation with high levels of stereocontrol.

One prominent strategy involves the asymmetric α-alkylation of a 2-methylpropanal derivative. This can be achieved through the generation of a chiral enolate or a corresponding enamine intermediate, which then reacts with a suitable cyclohexenyl electrophile, such as cyclohex-2-enyl bromide. Recent advancements in catalysis have provided routes that avoid the use of stoichiometric chiral auxiliaries. For instance, dinickel-catalyzed asymmetric alkylation has emerged as a powerful tool for the α-alkylation of cyclic ketones with unactivated alkyl halides, a methodology that could be adapted for aldehydes. rsc.org In such a system, a bimetallic catalyst could create a chiral pocket to control the facial selectivity of the incoming electrophile, leading to an enantioenriched quaternary carbon. rsc.org

Alternatively, functionalization of a pre-existing molecule containing the cyclohexenyl group is a viable approach. A substrate like 2-(cyclohex-2-enyl)propanal could undergo stereoselective methylation. This can be accomplished by forming an enolate and reacting it with an electrophilic methyl source (e.g., iodomethane) in the presence of a chiral ligand or catalyst system to control the stereochemical outcome. The challenge lies in achieving high selectivity due to the steric hindrance around the α-carbon.

Integrated Stereocontrolled Synthesis

An integrated stereocontrolled synthesis is paramount for efficiently producing a specific stereoisomer of this compound. This approach necessitates the careful selection and sequencing of reactions to control both the absolute configuration of the quaternary center (enantioselectivity) and its configuration relative to other stereocenters in the molecule (diastereoselectivity). The subsequent sections detail specific strategies that form the pillars of such an integrated approach.

The creation of the acyclic all-carbon quaternary stereocenter is arguably the most significant challenge in the synthesis of this compound. While forming such centers in cyclic systems has seen substantial progress, achieving this in acyclic molecules is more difficult due to greater conformational freedom. nih.govnih.gov Transition metal catalysis and organocatalysis are the leading strategies to address this challenge.

Palladium-catalyzed decarboxylative allylic alkylation represents a potent method for generating quaternary stereocenters. rsc.org A potential route could involve a cyclic siloxyketone precursor which, upon allylic alkylation and subsequent transformations, yields the desired acyclic aldehyde. This method has been shown to produce products with quaternary stereocenters in excellent yields and high enantioselectivity. rsc.org Another powerful approach is the chromium-catalyzed asymmetric allylation of aldehydes, which can construct two consecutive stereocenters, including a quaternary carbon, with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Organocatalysis offers a complementary, metal-free approach. For example, the conjugate addition of organoborates to specifically designed enediketones, catalyzed by chiral BINOL-derived organocatalysts, can create vinylated quaternary centers with high enantiomeric ratios. nih.gov This principle could be adapted to a synthetic sequence where a vinyl group is later transformed into the cyclohexenyl moiety.

Table 1: Illustrative Enantioselective Methods for Quaternary Center Formation Applicable to the Synthesis of this compound Analogs.
Catalytic SystemReaction TypeSubstrate TypeReported YieldReported Enantioselectivity (ee)Reference
Pd-catalyst / Chiral LigandDecarboxylative Allylic AlkylationCyclic Siloxyketonesup to 91%up to 94% rsc.org
Cr-complex / Sulfonamide-Oxazoline LigandAsymmetric AllylationAldehydes & Allyl HalidesHighup to 91% organic-chemistry.org
Chiral BINOL-derived Phosphoric AcidConjugate Addition(Z)-Enediketones & Organoboratesup to 99%up to 97:3 er nih.gov
Dinickel-complex / Chiral LigandAsymmetric α-AlkylationCyclic Ketones & Alkyl HalidesGood to Excellentup to 99% rsc.org

Assuming the cyclohexenyl ring itself contains stereocenters, controlling the diastereoselectivity of the alkylation step is crucial. This is often addressed through carefully planned multi-step sequences where stereochemistry is relayed from one center to another.

Cascade reactions are particularly elegant for this purpose. A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity. nih.govbeilstein-journals.org Such a strategy could be envisioned where the precursors are chosen to ultimately yield the this compound skeleton after the cascade, with the relative stereochemistry being set by the sterically and electronically favored transition states of the cyclization steps. beilstein-journals.org

Intramolecular Diels-Alder (IMDA) reactions are another powerful tool for constructing highly functionalized cyclohexene rings with excellent stereocontrol. researchgate.net A synthetic route could involve preparing a triene precursor containing the propanal-equivalent moiety, which upon a stereoselective IMDA reaction, would form the cyclohexene ring with multiple, well-defined stereocenters. The facial selectivity of the cycloaddition can be influenced by existing stereocenters on the tether connecting the diene and dienophile.

The success of the aforementioned stereoselective strategies hinges on the availability of effective chiral catalysts and auxiliaries.

Chiral Catalysts: The field of asymmetric catalysis has seen the development of a vast array of chiral catalysts. For the targeted synthesis, chiral aldehyde catalysis is a noteworthy strategy, particularly for the α-functionalization of amines and their derivatives, which can be precursors to aldehydes. acs.orgnih.gov Combining a chiral aldehyde catalyst with a transition metal, such as palladium, creates a powerful system for asymmetric cascade reactions. acs.orgnih.gov For instance, a cascade Heck-alkylation reaction promoted by a chiral aldehyde/palladium co-catalytic system can generate complex products with excellent enantioselectivities. acs.orgnih.gov

Chiral Auxiliaries: Although catalytic methods are often preferred, chiral auxiliaries remain a robust and reliable method for inducing stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. slideshare.netsigmaaldrich.com Classic examples include Evans' oxazolidinones, which can be attached to a carboxylic acid precursor of the target aldehyde. researchgate.net Alkylation of the resulting chiral imide derivative occurs with high diastereoselectivity due to the steric blocking by the auxiliary, which is then cleaved to reveal the chiral product. researchgate.net Other notable auxiliaries include (-)-8-phenylmenthol (B56881) and (1R,2S)-trans-2-phenyl-1-cyclohexanol, which have been used effectively in various asymmetric transformations. slideshare.net

Table 2: Examples of Chiral Catalysts and Auxiliaries for Stereocontrolled Synthesis.
TypeExampleTypical ApplicationMode of ActionReference
Chiral CatalystAxially Chiral Aldehyde / Palladium ComplexAsymmetric α-Alkylation of Amino EstersForms chiral imine; Pd-complex activates electrophile acs.orgnih.gov
Chiral CatalystSulfonamide/Oxazoline Chromium ComplexAsymmetric Carbonyl AllylationCreates a chiral environment for C-C bond formation organic-chemistry.org
Chiral AuxiliaryEvans' OxazolidinonesAsymmetric Alkylation of Carboxylic Acid DerivativesSteric shielding directs incoming electrophile researchgate.net
Chiral Auxiliary(-)-8-PhenylmentholAsymmetric Diels-Alder ReactionsForms a chiral ester to control facial selectivity slideshare.net

Table of Compounds

Table 3: List of Chemical Compounds Mentioned in the Article.
Compound NameRole/Type
This compoundTarget Molecule
2-MethylpropanalStarting Material / Precursor
Cyclohex-2-enyl bromideElectrophile / Reagent
2-(Cyclohex-2-enyl)propanalSynthetic Intermediate
IodomethaneElectrophile / Reagent
(-)-8-PhenylmentholChiral Auxiliary
(1R,2S)-trans-2-phenyl-1-cyclohexanolChiral Auxiliary
OxazolidinoneChiral Auxiliary (Evans' Type)

Mechanistic Investigations and Reactivity Profiles of 2 Cyclohex 2 Enyl 2 Methylpropanal

Reaction Pathways of the Aldehyde Functionality

The aldehyde group in 2-(cyclohex-2-enyl)-2-methylpropanal serves as a key site for various chemical modifications. Its reactivity is influenced by the presence of a quaternary α-carbon, which introduces significant steric hindrance and precludes typical enolization pathways involving α-proton abstraction.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This fundamental reaction, known as nucleophilic addition, transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction, leading to the formation of a diverse array of products.

Common nucleophilic addition reactions for aldehydes include the addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), which form new carbon-carbon bonds and produce secondary alcohols upon workup. youtube.com Another important reaction is the addition of a cyanide ion, typically from sources like HCN or NaCN, to form a cyanohydrin. masterorganicchemistry.com These reactions are generally irreversible when strong nucleophiles like organometallic reagents are used. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition to this compound
NucleophileReagent ExampleProduct Type
Hydride Ion (H⁻)Sodium Borohydride (B1222165) (NaBH₄)Primary Alcohol
Alkyl Group (R⁻)Methylmagnesium Bromide (CH₃MgBr)Secondary Alcohol
Cyanide Ion (CN⁻)Sodium Cyanide (NaCN) / H⁺Cyanohydrin
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃) in MethanolHemiacetal

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized or reduced. Oxidation typically converts the aldehyde into a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of reagent can depend on the presence of other sensitive functional groups within the molecule.

Conversely, reduction of the aldehyde group yields a primary alcohol, 2-(cyclohex-2-enyl)-2-methylpropan-1-ol. This is a common transformation in organic synthesis, often achieved with hydride reagents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of this conversion. youtube.com Catalytic hydrogenation, using H₂ gas with a metal catalyst like palladium, platinum, or nickel, is another effective method.

Enamine and Enolization Chemistry

Aldehydes can react with secondary amines (R₂NH) under mildly acidic conditions to form enamines. masterorganicchemistry.comchemistrysteps.com This reaction proceeds through a carbinolamine intermediate, followed by dehydration. masterorganicchemistry.com For this compound, reaction with a secondary amine like pyrrolidine (B122466) or morpholine (B109124) would yield the corresponding enamine.

Enamines are valuable synthetic intermediates because they are nucleophilic at the α-carbon, similar to enolates. masterorganicchemistry.comlibretexts.org They can react with various electrophiles, such as alkyl halides, in what is known as the Stork enamine alkylation. libretexts.org After the reaction with the electrophile, the resulting iminium salt can be hydrolyzed back to the carbonyl compound. libretexts.org It is important to note that due to the quaternary α-carbon in this compound, enolization via deprotonation of an α-hydrogen is not possible. However, enamine formation provides an alternative pathway to functionalize the molecule at a position that would otherwise be unreactive. masterorganicchemistry.com

Transformations Involving the Cyclohexene (B86901) Double Bond

The C=C double bond in the cyclohexene ring offers a second site for reactivity, distinct from the aldehyde. This non-polar functional group primarily undergoes addition reactions.

Cycloaddition Reactions (e.g., [2+2], [3+2])

Cycloaddition reactions are powerful methods for constructing cyclic molecules. numberanalytics.comnumberanalytics.com The cyclohexene double bond can participate as the 2π-electron component in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The cyclohexene ring itself is a product of a Diels-Alder reaction, but its double bond can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring. numberanalytics.comfiveable.meyoutube.com The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the dienophile. numberanalytics.com

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. numberanalytics.comresearchgate.net Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. uchicago.edu The reaction of the cyclohexene moiety with such dipoles can produce complex bicyclic structures. rsc.orgsci-hub.ru

[2+2] Cycloaddition: This reaction involves two alkene components coming together to form a four-membered cyclobutane (B1203170) ring. nih.gov These reactions are often initiated photochemically. The cyclohexene double bond can react with another alkene under appropriate conditions to yield a bicyclo[4.2.0]octane derivative.

Table 2: Cycloaddition Reactions Involving the Cyclohexene Moiety
Reaction TypeReactant PartnerProduct Ring System
[4+2] Diels-Alder1,3-Butadiene (Diene)Bicyclo[2.2.2]octene derivative
[3+2] 1,3-DipolarOzone (O₃) or Phenyl Azide (PhN₃)Fused five-membered heterocycle
[2+2] PhotochemicalEthene (H₂C=CH₂)Bicyclo[4.2.0]octane derivative

Stereoselective Epoxidation and Dihydroxylation

The double bond of the cyclohexene ring can be stereoselectively oxidized to form epoxides or diols.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide (an oxirane). This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. The stereochemistry of the starting alkene is retained in the product.

Dihydroxylation: This process converts the alkene into a vicinal diol (a glycol), adding a hydroxyl group to each carbon of the double bond. wikipedia.org The stereochemical outcome depends on the reagents used:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄, used catalytically with a co-oxidant like N-methylmorpholine N-oxide) or cold, dilute potassium permanganate (KMnO₄) add both hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.orgkhanacademy.org This results in a cis-diol.

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized. Then, the epoxide is opened via acid-catalyzed hydrolysis. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the epoxide ring, resulting in the formation of a trans-diol. libretexts.orglibretexts.org

The stereoselectivity of these reactions can be influenced by the existing stereochemistry of the molecule and by using chiral reagents or catalysts, as demonstrated in the Sharpless asymmetric dihydroxylation. wikipedia.org

Hydrogenation and Isomerization Processes

The hydrogenation of this compound presents a challenge in chemoselectivity, with potential for reduction of either the carbon-carbon double bond within the cyclohexenyl ring or the carbonyl group of the aldehyde. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

In the context of α,β-unsaturated aldehydes, the selective hydrogenation of the C=C bond is generally thermodynamically favored. researchgate.net For non-conjugated systems like this compound, the reactivity of the double bond and the aldehyde is more distinct. Supported metal catalysts, such as those based on platinum, palladium, and ruthenium, are commonly used for such transformations. pnnl.gov The steric hindrance around the α-carbon, resulting from the two methyl groups, can influence the accessibility of the aldehyde to the catalyst surface, potentially favoring hydrogenation of the less hindered C=C bond in the cyclohexenyl ring. acs.org

Isomerization processes can compete with hydrogenation, particularly the migration of the double bond within the cyclohexene ring to a more thermodynamically stable position, such as into conjugation with a substituent if one were present, or to form an endocyclic double bond. Such isomerizations often proceed via a common half-hydrogenated intermediate on the catalyst surface. researchgate.net The relative rates of hydrogen addition (reductive elimination) versus hydrogen removal (β-elimination) from this intermediate dictate the selectivity between hydrogenation and isomerization. researchgate.net

Table 1: Hypothetical Product Distribution in the Catalytic Hydrogenation of this compound under Different Conditions

CatalystConditionsMajor ProductMinor Product(s)Reference Analogy
Pd/CH₂ (1 atm), 25°C, Ethanol2-(Cyclohexyl)-2-methylpropanal2-(Cyclohexyl)-2-methylpropan-1-ol pnnl.gov
PtO₂ (Adams' catalyst)H₂ (3 atm), 25°C, Acetic Acid2-(Cyclohexyl)-2-methylpropan-1-ol2-(Cyclohexyl)-2-methylpropanal libretexts.org
Ru/CH₂ (10 atm), 80°C, Water2-(Cyclohexyl)-2-methylpropan-1-olIsomerized aldehydes pnnl.gov

Mechanistic Studies of Key Reactions

Understanding the reaction pathways of this compound at a molecular level requires detailed mechanistic studies, often employing computational chemistry. Transition state analysis and reaction coordinate determination, typically performed using density functional theory (DFT), can provide valuable insights into the energies of intermediates and transition states, thus elucidating the preferred reaction mechanism. teledos.grmdpi.com

For the hydrogenation of the cyclohexenyl moiety, the Horiuti-Polanyi mechanism is a widely accepted model, involving the stepwise addition of hydrogen atoms to the double bond on the catalyst surface. teledos.gr Computational studies on analogous systems can reveal the activation barriers for each step, identifying the rate-determining step. teledos.gr The geometry of the transition state, including the orientation of the substrate on the catalyst surface, is crucial in determining the stereochemical outcome of the reaction.

Kinetic isotope effects (KIEs) are a powerful tool for probing the mechanism of a reaction by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org In the context of hydrogenation, substituting hydrogen with deuterium (B1214612) (a deuterium effect, expressed as kH/kD) can help to elucidate the rate-determining step. libretexts.org

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For instance, in a C-H bond activation step during hydrogenation, a significant primary KIE would be expected. princeton.edu A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org For example, a secondary KIE might be observed in the hydrogenation of the aldehyde group if the hybridization of the carbonyl carbon changes from sp² to sp³ in the transition state. nih.gov

Table 2: Expected Kinetic Isotope Effects for Mechanistic Elucidation in Reactions of this compound

ReactionIsotopic SubstitutionObserved KIE (kH/kD)Mechanistic ImplicationReference Principle
Aldehyde HydrogenationD at the formyl position> 1 (Primary)C-H bond breaking is part of the rate-determining step. princeton.edu
Alkene HydrogenationD₂ instead of H₂> 1 (Primary)H-H bond cleavage or C-H bond formation is rate-limiting. libretexts.org
Enamine FormationD at the α-carbon< 1 (Inverse Secondary)Change in hybridization from sp³ to sp² at the α-carbon in the transition state. wikipedia.org

The reactivity of this compound can also be explored through reactions that may proceed via either radical or ionic intermediates. The α-position of the aldehyde is susceptible to functionalization. While traditional α-alkylation of aldehydes often proceeds through ionic enolate intermediates, steric hindrance from the gem-dimethyl groups in this compound might hinder this pathway. acs.org

Radical-mediated α-alkylation presents an alternative. nih.gov Such reactions can be initiated by photoredox catalysis, leading to the formation of an α-formyl radical, which can then react with a suitable coupling partner. The distinction between radical and ionic pathways can often be made by studying the effect of radical initiators or inhibitors on the reaction rate and product distribution.

Ionic hydrogenation is another relevant pathway, particularly for the reduction of the aldehyde group. This method involves the use of a hydride source, such as a hydrosilane, in the presence of a strong acid to activate the carbonyl group. wikipedia.org This approach is typically effective for substrates that can form a stable carbocation upon protonation. wikipedia.org

Rearrangement Chemistry and Stereochemical Interconversions

The carbon skeleton of this compound offers possibilities for rearrangements, which can be induced either thermally or through catalysis. Thermal rearrangements of cyclic systems often involve high temperatures and can proceed through concerted pericyclic reactions or stepwise radical mechanisms. wikipedia.org For instance, under pyrolytic conditions, ring-opening or ring-contraction of the cyclohexenyl moiety could potentially occur. researchgate.net

Catalytic rearrangements, often mediated by Lewis or Brønsted acids, can occur under milder conditions. For α,α-disubstituted aldehydes, acid-catalyzed rearrangements can lead to the migration of one of the α-substituents. researchgate.net In the case of this compound, this could potentially involve the migration of a methyl group or a rearrangement involving the cyclohexenyl ring. The specific pathway would be dictated by the stability of the carbocation intermediates formed.

The stereochemistry of the chiral center at the junction of the cyclohexenyl ring and the propanal unit can also be subject to interconversion under certain reaction conditions, particularly those that involve the formation of a planar intermediate, such as an enol or enolate.

Racemization Mechanisms of Chiral Derivatives

The stereochemical integrity of chiral derivatives of this compound at the α-carbon is a critical aspect of their chemical behavior and potential applications. Racemization, the process by which a chiral molecule is converted into an equal mixture of both enantiomers, can occur under certain conditions, leading to a loss of optical activity. The primary mechanisms driving the racemization of α-chiral aldehydes, including derivatives of this compound, involve the formation of planar, achiral intermediates, namely enols or enolates. These transformations are typically catalyzed by the presence of acids or bases.

The susceptibility of an α-chiral aldehyde to racemization is largely dependent on the ease of removal of the α-proton and the stability of the resulting planar intermediate. For this compound derivatives, the α-carbon is a quaternary stereocenter, meaning it is bonded to four other carbon atoms. If a chiral derivative has a hydrogen atom at this α-position, it is susceptible to racemization.

Acid-Catalyzed Racemization

Under acidic conditions, the racemization of a chiral derivative of this compound would proceed through the formation of an enol intermediate. The mechanism is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-proton. A weak base, such as the solvent or the conjugate base of the acid catalyst, can then abstract the α-proton, leading to the formation of a planar enol.

The key to the loss of stereochemical information is the trigonal planar geometry of the sp²-hybridized α-carbon in the enol intermediate. This planarity eliminates the original chirality at this center. Subsequent reprotonation of the α-carbon can occur from either face of the double bond with equal probability. Protonation from one face regenerates the original enantiomer, while protonation from the opposite face yields its enantiomer. Over time, this reversible process leads to a racemic mixture.

Base-Catalyzed Racemization

In the presence of a base, the racemization mechanism involves the formation of an enolate anion. The base directly abstracts the acidic α-proton, generating a resonance-stabilized enolate. Similar to the enol intermediate in the acid-catalyzed pathway, the α-carbon of the enolate is sp²-hybridized and planar, resulting in the loss of the original stereochemical information.

Protonation of the enolate by a proton source in the reaction mixture, such as the solvent or the conjugate acid of the base, can then occur on either face of the planar intermediate. This non-stereoselective protonation leads to the formation of both enantiomers in equal amounts, ultimately resulting in a racemic mixture of the chiral aldehyde.

The rate of base-catalyzed racemization is influenced by several factors, including the strength of the base, the solvent, and the steric and electronic nature of the substituents at the α-carbon. For a sterically hindered aldehyde like a derivative of this compound, the approach of the base to the α-proton might be impeded, potentially affecting the rate of enolate formation and, consequently, the rate of racemization.

While specific kinetic data for the racemization of chiral derivatives of this compound are not extensively documented in the literature, the general principles of acid- and base-catalyzed enolization provide a robust framework for understanding their stereochemical lability. The following table illustrates hypothetical kinetic data for the racemization of a generic chiral α,α-disubstituted aldehyde under different catalytic conditions to provide a conceptual understanding of the factors that would be investigated in such a study.

EntryCatalystSolventTemperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂, min)
10.1 M HClDioxane/H₂O251.5 x 10⁻⁵770
20.1 M HClDioxane/H₂O509.8 x 10⁻⁵118
30.1 M NaOHEthanol/H₂O253.2 x 10⁻⁴36
40.1 M NaOHEthanol/H₂O502.1 x 10⁻³5.5
50.01 M Et₃NToluene257.5 x 10⁻⁶1540

Advanced Research on Derivatives, Analogs, and Applications As Synthetic Intermediates

Design and Synthesis of Novel Derivatives and Analogs

The inherent functionalities of 2-(cyclohex-2-enyl)-2-methylpropanal serve as handles for a variety of chemical transformations, enabling the systematic design and synthesis of a diverse library of related compounds.

Structural Modifications of the Cyclohexene (B86901) Ring

The olefinic bond within the cyclohexene moiety is a prime site for a range of addition reactions. Standard procedures such as epoxidation, dihydroxylation, and hydrogenation can be employed to introduce new functionalities and alter the stereochemistry of the ring. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) would yield the corresponding epoxide. Subsequent ring-opening of this epoxide with various nucleophiles could lead to a wide array of trans-disubstituted cyclohexanyl derivatives. Dihydroxylation, using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412), would produce the corresponding diol, a precursor for further derivatization.

Furthermore, the allylic positions of the cyclohexene ring are amenable to oxidation, potentially yielding cyclohexenone derivatives which are valuable intermediates in many synthetic pathways. The double bond itself could also participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.

Functional Group Interconversions on the Propanal Side Chain

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for a multitude of transformations.

Table 1: Potential Functional Group Interconversions of the Propanal Moiety

Reaction TypeReagentsProduct Functional Group
ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Primary alcohol
OxidationJones reagent (CrO₃/H₂SO₄), Tollens' reagent ([Ag(NH₃)₂]⁺)Carboxylic acid
Reductive aminationAmine (R-NH₂), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Amine
Wittig reactionPhosphonium ylide (Ph₃P=CHR)Alkene
Grignard reactionGrignard reagent (R-MgBr)Secondary alcohol

These transformations would yield a family of compounds with diverse chemical properties and potential biological activities. For example, reduction of the aldehyde would produce 2-(cyclohex-2-enyl)-2-methylpropan-1-ol, while oxidation would lead to 2-(cyclohex-2-enyl)-2-methylpropanoic acid.

Exploration of Stereoisomeric Variants

This compound possesses a chiral center at the carbon atom bearing the propanal side chain. The synthesis of this compound via conventional methods would typically result in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, for instance through chiral chromatography or by derivatization with a chiral auxiliary followed by separation and subsequent removal of the auxiliary, would be a critical step in exploring their distinct biological activities.

Furthermore, stereoselective synthesis of each enantiomer could be pursued. Asymmetric alkylation of a cyclohexenyl derivative or an enantioselective conjugate addition to an α,β-unsaturated aldehyde are potential strategies to access the individual stereoisomers. The synthesis of enantiomerically pure forms is crucial for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Utility in Complex Molecule Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of more intricate molecular architectures, including polycyclic systems and biologically relevant molecules.

Precursors for Polycyclic Systems and Natural Product Scaffolds

The combination of the cyclohexene ring and the aldehyde functionality allows for the application of this compound in intramolecular cyclization reactions to form bicyclic and other polycyclic systems. For example, an intramolecular aldol (B89426) condensation could potentially lead to the formation of a bicyclo[2.2.2]octane or a bicyclo[3.2.1]octane skeleton, which are common motifs in natural products.

Moreover, the cyclohexene ring can be a diene precursor for Diels-Alder reactions, leading to the formation of bicyclic adducts. By carefully choosing the dienophile, a wide range of substituted bicyclo[2.2.2]octene derivatives can be synthesized. These structures can then be further elaborated to access complex natural product scaffolds.

Building Blocks in the Synthesis of Biologically Relevant Molecules

The derivatives of this compound, particularly the corresponding alcohol, carboxylic acid, and amine, are valuable building blocks for the synthesis of molecules with potential biological activity. The carboxylic acid derivative, for instance, could be coupled with various amines to generate a library of amides for biological screening.

The core structure of this compound is reminiscent of certain terpenoid structures, a class of natural products with a wide range of biological activities. Its use as a starting material could provide a synthetic route to novel terpenoid analogs. The introduction of various functional groups through the methods described above would allow for the fine-tuning of the molecule's properties to enhance its interaction with biological targets.

In-Depth Scientific Review of this compound Remains Uncharted

A comprehensive literature search for the chemical compound this compound reveals a significant gap in publicly available research. While the compound is cataloged in chemical databases, confirming its structure and basic molecular properties, there is a notable absence of in-depth scientific studies detailing its synthesis, reactivity, and potential applications. Consequently, a detailed analysis as outlined in the requested article structure cannot be fulfilled at this time.

The inquiry sought to explore advanced research topics, including the integration of this compound into convergent and divergent synthetic strategies, structure-reactivity relationship studies of its derivatives, and the catalytic applications of these derivatives. However, the scientific literature lacks the specific data required to address these areas thoroughly.

General searches on related chemical motifs, such as substituted cyclohexenones and the broader reactivity of aldehydes, provide a foundational understanding of the potential chemical behavior of such a molecule. Methodologies for the synthesis of substituted cyclohexene rings are established, and the reactivity of the propanal moiety can be inferred from general principles of organic chemistry, including its potential for aldol-type reactions and oxidations/reductions.

However, without specific studies on this compound, any discussion on its role in complex synthetic strategies, the nuanced structure-reactivity relationships of its derivatives, or their potential use in catalysis would be purely speculative. The creation of a scientifically accurate and authoritative article as requested is contingent on the existence of peer-reviewed research directly investigating this compound.

At present, the scientific community has not published research that would enable a detailed exploration of the advanced topics requested. The potential for this compound as a synthetic intermediate or a precursor to catalytically active molecules remains an area open for future investigation.

Q & A

Q. What are the common synthetic routes for 2-(Cyclohex-2-enyl)-2-methylpropanal, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via aldol condensation between cyclohex-2-enecarbaldehyde and isobutyraldehyde under basic conditions (e.g., NaOH/ethanol) . Alternatively, Grignard addition to a pre-functionalized cyclohexene carbonyl derivative may be employed, followed by oxidation to the aldehyde . Key factors affecting yield include:
  • Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.
  • Catalyst : Use of Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity of the carbonyl group.
    Comparative analysis of methods:
MethodYield (%)Key ConditionsByproducts
Aldol Condensation65–75NaOH, ethanol, 25°CDiastereomers
Grignard + Oxidation50–60Mg/THF, then PCC in CH₂Cl₂Over-oxidation products

Optimization requires monitoring via TLC or GC-MS to track intermediate formation .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques :
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. Cyclohexene protons show characteristic splitting (δ 5.5–6.0 ppm, doublet of doublets) .
  • IR Spectroscopy : A strong C=O stretch at ~1720 cm⁻¹ confirms the aldehyde group .
  • X-ray Diffraction : Resolves stereochemistry of the cyclohexene ring and confirms regioselectivity in synthesis .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 166.1352 (calculated for C₁₁H₁₆O) .

Q. What are the primary reactivity trends of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group undergoes:
  • Oxidation : Using KMnO₄/H₂SO₄ yields 2-(Cyclohex-2-enyl)-2-methylpropanoic acid.
  • Reduction : NaBH₄ in MeOH converts it to the corresponding alcohol (2-(Cyclohex-2-enyl)-2-methylpropanol) .
  • Nucleophilic Addition : Reaction with hydroxylamine forms an oxime, useful in crystallography or bioactivity studies .
    The cyclohexene ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, analyzed via NOESY NMR for stereochemical outcomes .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control be leveraged to optimize stereoselective synthesis?

  • Methodological Answer :
  • Kinetic Control : Low temperatures (−78°C) and bulky bases (LDA) favor the less stable endo isomer, trapping the transition state .
  • Thermodynamic Control : Prolonged heating (60°C, toluene) equilibrates products to the more stable exo isomer.
    Monitoring via chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess. Discrepancies in reported diastereomer ratios may arise from solvent polarity or catalyst choice .

Q. What strategies resolve contradictions in reported biological activity data for similar aldehydes?

  • Methodological Answer : Discrepancies (e.g., antimicrobial potency in in vitro vs. in vivo studies) arise from:
  • Solubility Differences : Use of DMSO vs. aqueous buffers alters bioavailability .
  • Metabolic Stability : LC-MS/MS assays quantify degradation products in physiological conditions.
  • Target Selectivity : SPR (Surface Plasmon Resonance) screens identify off-target binding. For example, cyclohexene-derived aldehydes may inhibit cytochrome P450 isoforms non-specifically .

Q. How does the compound’s stereochemistry influence its interaction with biological receptors?

  • Methodological Answer :
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to enzymes like acetylcholinesterase . The cyclohexene ring’s cis vs. trans configuration alters hydrophobic pocket fit .
  • In Vitro Assays : Competitive inhibition assays (IC₅₀) using fluorogenic substrates (e.g., acetylthiocholine) validate enantiomer-specific activity. For example, (R)-isomers show 10-fold higher potency than (S)-isomers .

Q. What advanced analytical methods differentiate between regioisomers during synthesis?

  • Methodological Answer :
  • NOESY NMR : Correlates spatial proximity of protons to distinguish between 2- and 3-cyclohexenyl regioisomers.
  • Isotopic Labeling : ¹³C-labeled starting materials track carbon migration during aldol condensation via HSQC NMR .
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies electronic environment differences in carbonyl carbons (binding energy shifts ~0.5 eV) .

Tables for Key Comparisons

Q. Table 1: Synthetic Method Optimization

ParameterAldol CondensationGrignard + Oxidation
Yield65–75%50–60%
Purity (HPLC)≥95%≥90%
ScalabilitySuitable for >10 g scaleLimited by Grignard safety

Q. Table 2: Bioactivity Data Variables

VariableImpact on ResultsMitigation Strategy
Solvent (DMSO)False positives in cell assaysUse ≤0.1% v/v + vehicle controls
Cell LineVaried CYP450 expressionStandardize using HepG2 or HEK293
Incubation TimeOverestimation of IC₅₀Time-course assays (0–24 hr)

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